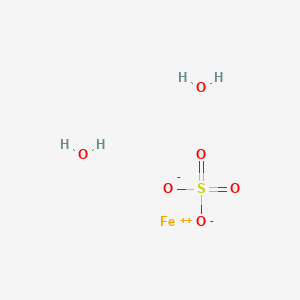
Iron(II) sulfate dihydrate
描述
Iron(II) sulfate dihydrate, also known as ferrous sulfate dihydrate, is a chemical compound with the formula FeSO₄·2H₂O. It is a hydrated form of iron(II) sulfate and appears as blue-green crystals. This compound is commonly used in various industrial and medical applications, including as a precursor to other iron compounds and as a supplement to treat iron deficiency.
准备方法
Synthetic Routes and Reaction Conditions: Iron(II) sulfate dihydrate can be synthesized by reacting iron with sulfuric acid. The reaction typically involves dissolving iron in dilute sulfuric acid, which results in the formation of iron(II) sulfate solution. The solution is then crystallized to obtain this compound crystals. The reaction can be represented as follows:
Fe+H2SO4→FeSO4+H2
Industrial Production Methods: In industrial settings, this compound is produced as a byproduct of the steel manufacturing process. The pickling of steel with sulfuric acid generates large quantities of iron(II) sulfate. The resulting solution is then processed to remove impurities and crystallized to obtain the dihydrate form.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form iron(III) sulfate. This reaction is facilitated by the presence of oxidizing agents such as hydrogen peroxide or nitric acid.
2FeSO4+H2SO4+H2O2→Fe2(SO4)3+2H2O
Reduction: Iron(II) sulfate can be reduced to metallic iron using reducing agents like zinc in an acidic medium.
FeSO4+Zn→ZnSO4+Fe
Substitution: Iron(II) sulfate can react with other sulfate salts to form double salts, such as ammonium iron(II) sulfate (Mohr’s salt).
FeSO4+(NH4)2SO4→(NH4)2Fe(SO4)2
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Zinc, sulfur dioxide.
Acidic Medium: Sulfuric acid, hydrochloric acid.
Major Products:
- Iron(III) sulfate
- Metallic iron
- Double salts (e.g., Mohr’s salt)
科学研究应用
Iron(II) sulfate dihydrate has a wide range of applications in scientific research:
- Chemistry: It is used as a reducing agent in various chemical reactions and as a precursor for the synthesis of other iron compounds.
- Biology: Iron(II) sulfate is used in cell culture media to provide essential iron for cell growth and metabolism.
- Medicine: It is commonly used as an iron supplement to treat iron deficiency anemia. It is also used in the preparation of iron-based pharmaceuticals.
- Industry: Iron(II) sulfate is used in water treatment processes to remove impurities and as a coagulant in wastewater treatment. It is also used in the production of pigments and dyes.
作用机制
Iron(II) sulfate dihydrate exerts its effects primarily through its role as a source of iron. In biological systems, iron is essential for the formation of hemoglobin and other iron-containing enzymes. The compound dissociates in aqueous solutions to release iron(II) ions, which are then transported and utilized by cells. The molecular targets include various iron-dependent enzymes and proteins involved in oxygen transport and cellular respiration.
相似化合物的比较
- Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
- Iron(III) sulfate (Fe₂(SO₄)₃)
- Ammonium iron(II) sulfate (Mohr’s salt) ((NH₄)₂Fe(SO₄)₂·6H₂O)
Comparison:
- Iron(II) sulfate heptahydrate is similar to the dihydrate form but contains more water of crystallization. It is commonly used in similar applications but may have different solubility and stability properties.
- Iron(III) sulfate is an oxidized form of iron(II) sulfate and is used in different applications, such as in the production of ferric chloride and as a coagulant in water treatment.
- Ammonium iron(II) sulfate is a double salt that combines iron(II) sulfate with ammonium sulfate. It is used in analytical chemistry for titration purposes and as a standard in redox reactions.
Iron(II) sulfate dihydrate is unique in its specific hydration state and its applications in various fields, making it a versatile and valuable compound in both research and industry.
属性
IUPAC Name |
iron(2+);sulfate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H2O4S.2H2O/c;1-5(2,3)4;;/h;(H2,1,2,3,4);2*1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJBRJOPXNCARV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-]S(=O)(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904676 | |
| Record name | Ferrous sulfate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10028-21-4 | |
| Record name | Ferrous sulfate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010028214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrous sulfate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ferrous sulfate dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS SULFATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0Z5449449 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















